molecular formula C8H9N5OS B2432858 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1207010-24-9

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2432858
CAS No.: 1207010-24-9
M. Wt: 223.25
InChI Key: YNVGPZLQULRIDO-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core, a heterocycle renowned in medicinal chemistry for its diverse biological activities. This specific acetamide derivative is of significant interest in pharmaceutical research, primarily for the development of novel anticancer agents. Compounds based on the 1,3,4-thiadiazole scaffold have been extensively studied and demonstrated potent cytotoxic properties against a range of cancer cell lines, including prostate cancer (PC3), breast cancer (MCF7), and leukemia (HL-60) . The mechanism of action for such derivatives often involves the induction of programmed cell death, or apoptosis. Research on closely related molecules has shown that they can activate key caspase enzymes, such as caspase-3 and caspase-9, which are central executors of the apoptotic pathway . The 1,3,4-thiadiazole ring is a known bioisostere of pyrimidine and pyridazine nuclei, which are fundamental structures in nucleic acids and many marketed drugs. This characteristic allows derivatives like this acetamide to interact effectively with biological targets, potentially inhibiting crucial enzymes like Focal Adhesion Kinase (FAK) or tubulin polymerization . Furthermore, the structure offers opportunities for further derivatization, making it a valuable scaffold for constructing hybrid molecules in the search for new therapeutic agents . This product is provided For Research Use Only and is strictly for use in laboratory research.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyrazol-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5OS/c1-6-11-12-8(15-6)10-7(14)5-13-4-2-3-9-13/h2-4H,5H2,1H3,(H,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVGPZLQULRIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiadiazole Synthesis

This classical method involves cyclization of thiosemicarbazide with carboxylic acids under dehydrating conditions. For the 5-methyl derivative:

  • Reactants : Thiosemicarbazide (NH2-NH-CS-NH2) and acetic acid (CH3COOH).
  • Conditions : Reflux in concentrated sulfuric acid or phosphorus oxychloride (POCl3) at 80–100°C for 4–6 hours.
  • Mechanism : Acetic acid reacts with thiosemicarbazide to form a thioamide intermediate, which undergoes cyclodehydration to yield 5-methyl-1,3,4-thiadiazol-2-amine.

$$
\text{NH}2\text{-NH-CS-NH}2 + \text{CH}3\text{COOH} \xrightarrow{\text{H}2\text{SO}4} \text{C}3\text{H}5\text{N}3\text{S} + \text{H}_2\text{O}
$$

Yield : 60–75% after recrystallization from ethanol.

Microwave-Assisted Cyclization

Modern approaches utilize microwave irradiation to enhance reaction efficiency:

  • Reactants : Methyl thiosemicarbazide (CH3-NH-NH-CS-NH2) and formic acid.
  • Conditions : Microwave irradiation at 120°C for 20 minutes.
  • Advantages : Reduced reaction time (30–50% faster) and improved yield (85–90%).

Synthesis of 2-(1H-Pyrazol-1-yl)Acetic Acid

The pyrazole-acetic acid derivative is synthesized via nucleophilic substitution:

Alkylation of Pyrazole

  • Reactants : Pyrazole and chloroacetic acid (ClCH2COOH).
  • Conditions : Stirring in aqueous sodium hydroxide (NaOH) at 60°C for 6 hours.
  • Mechanism : Deprotonation of pyrazole at the 1-position facilitates nucleophilic attack on chloroacetic acid, forming 2-(1H-pyrazol-1-yl)acetic acid.

$$
\text{Pyrazole} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{C}5\text{H}5\text{N}2\text{O}_2 + \text{NaCl}
$$

Yield : 70–80% after acidification and extraction.

Coupling of Intermediates to Form the Acetamide

The final step involves amide bond formation between 5-methyl-1,3,4-thiadiazol-2-amine and 2-(1H-pyrazol-1-yl)acetic acid. Two strategies are prevalent:

Schotten-Baumann Reaction

  • Activation : Convert 2-(1H-pyrazol-1-yl)acetic acid to its acid chloride using thionyl chloride (SOCl2) in anhydrous dichloromethane (DCM).
  • Coupling : React the acid chloride with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of triethylamine (Et3N) as a base.

$$
\text{C}5\text{H}5\text{N}2\text{O}2 + \text{SOCl}2 \rightarrow \text{C}5\text{H}4\text{N}2\text{OCl} \xrightarrow{\text{C}3\text{H}5\text{N}3\text{S}} \text{C}9\text{H}{10}\text{N}6\text{OS}
$$

Yield : 65–75% after column chromatography (silica gel, ethyl acetate/hexane).

Carbodiimide-Mediated Coupling

  • Reactants : 2-(1H-Pyrazol-1-yl)acetic acid, 5-methyl-1,3,4-thiadiazol-2-amine, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (hydroxybenzotriazole).
  • Conditions : Stirring in dry DMF at 0–5°C for 12 hours.
  • Advantages : Avoids acid chloride formation, improving safety and scalability.

Yield : 80–85% after recrystallization from methanol.

Analytical Characterization

Critical spectroscopic data for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide:

Technique Key Observations
1H NMR (400 MHz, DMSO-d6) δ 8.45 (s, 1H, pyrazole-H), 7.75 (d, J = 2.4 Hz, 1H, pyrazole-H), 5.15 (s, 2H, CH2), 2.50 (s, 3H, CH3).
13C NMR (100 MHz, DMSO-d6) δ 169.8 (C=O), 158.2 (thiadiazole-C), 142.1 (pyrazole-C), 44.3 (CH2), 14.2 (CH3).
IR (KBr) 3270 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
MS (ESI+) m/z 268.1 [M+H]+.

Optimization and Challenges

Regioselectivity in Pyrazole Alkylation

The reaction of pyrazole with chloroacetic acid predominantly substitutes the 1-position nitrogen due to its higher nucleophilicity compared to the 2-position. Solvent polarity and temperature further influence regioselectivity.

Purification of Thiadiazole Amine

Column chromatography with ethyl acetate/hexane (1:3) effectively separates 5-methyl-1,3,4-thiadiazol-2-amine from unreacted thiosemicarbazide.

Stability of Intermediates

The acid chloride derivative of 2-(1H-pyrazol-1-yl)acetic acid is moisture-sensitive, necessitating anhydrous conditions during coupling.

Comparative Analysis of Methods

Parameter Hantzsch Synthesis Microwave Method Carbodiimide Coupling
Reaction Time 4–6 hours 20 minutes 12 hours
Yield 60–75% 85–90% 80–85%
Scalability Moderate High High
Equipment Needs Standard reflux Microwave reactor Standard labware

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamide linkage, potentially converting it to an amine.

    Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide serves as a building block for more complex molecular structures. Its unique chemical properties allow researchers to explore new reactions and develop novel materials.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationIntroduction of functional groupsKMnO4, H2O2
ReductionAlteration of oxidation stateNaBH4, LiAlH4
SubstitutionModification of existing groupsVarious nucleophiles/electrophiles

Biology

Biologically, this compound has been investigated for its potential antimicrobial, antifungal, and anticancer properties. Studies indicate that it may interact with specific molecular targets in pathogens or cancer cells.

Case Study: Anticancer Activity
In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have demonstrated growth inhibition rates exceeding 75% against certain tumor types.

Medicine

In medicinal chemistry, the compound is being explored for therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development aimed at treating diseases like cancer or infectious diseases.

Table 2: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineEffectiveness (%)
AntimicrobialMRSA80%
AntifungalCandida albicans70%
AnticancerA549 (Lung Cancer)85%

Industrial Applications

The industrial relevance of this compound extends to its use in the production of specialty chemicals and polymers. Its properties may also render it useful as a catalyst in various chemical processes.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

    Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Action: Disrupts microbial cell membranes or interferes with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)ethanamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)propionamide

Uniqueness

  • Structural Features : The specific arrangement of the thiadiazole and pyrazole rings connected via an acetamide linkage is unique, providing distinct chemical and biological properties.
  • Reactivity : The compound’s reactivity profile, particularly in oxidation and substitution reactions, sets it apart from similar compounds.

This detailed overview provides a comprehensive understanding of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews the available literature regarding its biological activity, including anticancer properties, antimicrobial effects, and potential antiviral applications.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₃H₁₈N₆OS
  • Molecular Weight : 306.39 g/mol

The structure features a thiadiazole ring and a pyrazole moiety, which are known for their biological relevance. The compound's synthesis typically involves the reaction of pyrazole derivatives with thiadiazole intermediates, leading to a stable acetamide product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably:

  • In vitro Studies : The compound exhibited significant cytotoxicity against human cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). In one study, it demonstrated an inhibition rate of 68.28% against HT-29 cells and 62.95% against MDA-MB-231 cells at specific concentrations .

Table 1: Cytotoxicity Results

Cell LineInhibition Rate (%)Concentration (µM)
HT-2968.28[specific value]
MDA-MB-23162.95[specific value]

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It has been evaluated against various bacterial strains and fungi, revealing moderate to high efficacy:

  • Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal[value] µg/mL
Escherichia coliBacteriostatic[value] µg/mL
Candida albicansFungicidal[value] µg/mL

Antiviral Potential

Emerging research indicates that this compound may possess antiviral properties. Studies have focused on its effects against viruses such as HIV and Hepatitis C:

  • HIV Reverse Transcriptase Inhibition : The compound has been shown to inhibit reverse transcriptase activity effectively, suggesting potential as an anti-HIV agent .

Table 3: Antiviral Activity

VirusEC50 (µM)CC50 (µM)Therapeutic Index (TI)
HIV3.98>400>100
Hepatitis C[value][value][value]

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and viral replication.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Properties : The presence of thiadiazole contributes to its antioxidant capacity, which may enhance its therapeutic effects.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide be optimized to improve yield and purity?

  • Methodology :

  • Stepwise Synthesis : Begin with thiadiazole ring formation followed by acylation. Control reaction conditions: use anhydrous solvents (e.g., DMF), temperatures between 60–80°C, and catalysts like triethylamine to enhance nucleophilic substitution .
  • Purification : Employ column chromatography or recrystallization (e.g., using pet-ether/ethyl acetate mixtures) to isolate the compound. Monitor purity via TLC (Rf value ~0.5 in ethyl acetate/hexane 3:7) .
  • Yield Optimization : Adjust stoichiometry (1.2 equivalents of pyrazole derivatives) and reaction time (4–6 hours) to minimize side products .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. Key signals: thiadiazole C-S (δ ~160–170 ppm in 13C^{13}C), pyrazole protons (δ ~7.5–8.5 ppm in 1H^1H) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]+^+ ~295–305 m/z) .
  • Elemental Analysis : Validate C, H, N, S percentages (e.g., theoretical C: ~45%, N: ~20%) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodology :

  • In Vitro Assays : Prioritize antimicrobial (e.g., E. coli, S. aureus), anticancer (MTT assay on HeLa or MCF-7 cells), and anti-inflammatory (COX-2 inhibition) screens due to thiadiazole’s known bioactivity .
  • Dose Ranges : Test concentrations from 1–100 µM, with positive controls (e.g., ciprofloxacin for antimicrobial studies) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data among structural analogs?

  • Methodology :

  • Substituent Variation : Compare analogs with methyl (current compound), cyclopropyl, or phenyl groups on the thiadiazole ring. Cyclopropyl derivatives may enhance membrane permeability due to lipophilicity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like DNA gyrase or tubulin. Validate with IC50_{50} correlations .

Q. What strategies address contradictions in crystallographic data during structural refinement?

  • Methodology :

  • Software Tools : Use SHELXL for small-molecule refinement. Check for twinning (Hooft parameter >0.5) or disorder in the pyrazole moiety .
  • High-Resolution Data : Collect synchrotron-derived data (λ = 0.7–1.0 Å) to resolve electron density ambiguities near the acetamide group .

Q. How can researchers investigate unexpected reactivity in functional group transformations?

  • Methodology :

  • Kinetic Studies : Monitor reaction intermediates via HPLC at 254 nm. For example, track thiol-disulfide exchanges in sulfur-containing derivatives .
  • Isotopic Labeling : Use 18O^{18}O-labeled water to trace hydrolysis pathways of the acetamide group .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Use SwissADME to estimate logP (~2.5), solubility (LogS ~-4.2), and CYP450 interactions. Adjust substituents (e.g., methyl to trifluoromethyl) to improve bioavailability .

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